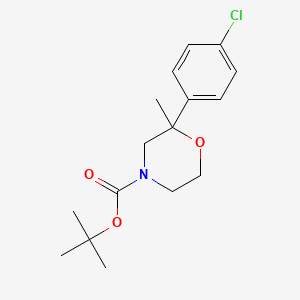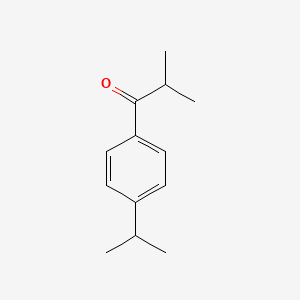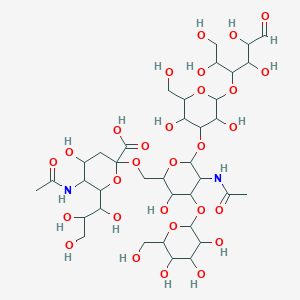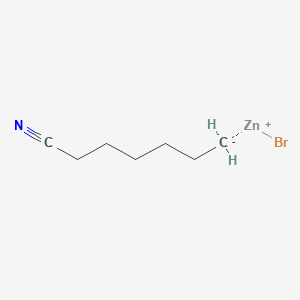
6-Cyanohexylzinc bromide
Overview
Description
6-Cyanohexylzinc bromide is an organozinc compound . It can be used as a reactant in palladium-catalyzed Negishi cross-coupling reaction to construct carbon-carbon bonds by coupling with organic halides or triflates . It can also be used as a reactant to synthesize cyanohexyl substituted aryl derivatives by palladium catalyzed coupling reaction with aryl bromides .
Synthesis Analysis
This compound can be used as a reactant in palladium-catalyzed Negishi cross-coupling reaction to construct carbon-carbon bonds by coupling with organic halides or triflates . It can also be used as a reactant to synthesize cyanohexyl substituted aryl derivatives by palladium catalyzed coupling reaction with aryl bromides .Molecular Structure Analysis
The molecular formula of this compound is C7H12BrNZn . Its molecular weight is 255.47 .Chemical Reactions Analysis
This compound is a highly versatile biomedicine chemical . Functioning as an exceptional zinc source, this product seamlessly integrates into the synthesis of diverse organic compounds .Physical And Chemical Properties Analysis
The concentration of this compound is 0.5 M in THF . Its density is 0.944 g/mL at 25 °C . The storage temperature is 2-8°C .Scientific Research Applications
Photolabile Protecting Groups
6-Cyanohexylzinc bromide may be relevant in the context of photolabile protecting groups for aldehydes and ketones, similar to 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) used under physiological conditions for the photoremoval of certain aldehydes and ketones (Lu, Fedoryak, Moister, & Dore, 2003).
Applications in Peptide and Protein Research
Cyanogen bromide reactions, in which this compound could potentially be a component, have significant applications in protein research. This includes cleaving thioethers and selectively attacking methionine in proteins (Gross, 1967).
Enhancing Toxicity in Parkinson’s Disease Research
In studies related to Parkinson's disease, compounds like 6-hydroxydopamine, which may share properties with this compound, have been used to examine the effects of toxins on cell cultures (Zhu Ming et al., 2004).
Organic Synthesis
This compound may find applications in organic synthesis, similar to the use of 2-bromozincmethyl-2-propenyl ethers in the synthesis of 3-methylenetetrahydrofurans and 3-methylenepyrrolidines (Louw et al., 1988).
Environmental Impact Studies
The compound's interaction with the environment, particularly in water treatment and environmental contamination scenarios, could be comparable to the effects of bromide ions in ozonated wastewater (Wu et al., 2019).
Chemical Synthesis and Catalysis
Its potential role in catalysis can be inferred from studies on the cross-coupling of aryl bromides with alkyl- or arylzinc derivatives, suggesting a place for this compound in similar reactions (Kondolff, Doucet, & Santelli, 2006).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
6-Cyanohexylzinc bromide is an organozinc compound . Its primary targets are organic halides or triflates . These targets play a crucial role in the formation of carbon-carbon bonds .
Mode of Action
The compound interacts with its targets through a palladium-catalyzed Negishi cross-coupling reaction . This reaction results in the construction of carbon-carbon bonds by coupling with organic halides or triflates .
Biochemical Pathways
It’s known that the compound can be used to synthesize cyanohexyl substituted aryl derivatives by a palladium catalyzed coupling reaction with aryl bromides . It can also be used to synthesize methyl 5-(6-cyanohexyl)-3-methylfuran-2-carboxylate, a key intermediate used in the preparation of cyclic furfuryl ether via Wittig rearrangement .
Pharmacokinetics
It’s known that the compound has a molecular weight of 25547 , which could influence its bioavailability.
Result of Action
The result of the action of this compound is the formation of carbon-carbon bonds . This leads to the synthesis of cyanohexyl substituted aryl derivatives and methyl 5-(6-cyanohexyl)-3-methylfuran-2-carboxylate .
Action Environment
It’s known that the compound has a concentration of 05 M in THF (Tetrahydrofuran) and a density of 0944 g/mL at 25 °C . It’s also known that the compound should be stored at a temperature between 2-8°C .
Biochemical Analysis
Biochemical Properties
It is known that it can be used to synthesize cyanohexyl substituted aryl derivatives by palladium catalyzed coupling reaction with aryl bromides
Cellular Effects
The cellular effects of 6-Cyanohexylzinc bromide are not well-studied. Organozinc compounds are generally known to interact with various types of cells and cellular processes. They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a reactant in palladium-catalyzed Negishi cross-coupling reactions . It helps to construct carbon-carbon bonds by coupling with organic halides or triflates
properties
| { "Design of the Synthesis Pathway": "The synthesis of 6-Cyanohexylzinc bromide can be achieved through a Grignard reaction between 6-bromohexanenitrile and zinc in the presence of a suitable solvent.", "Starting Materials": [ "6-bromohexanenitrile", "Zinc", "Solvent (e.g. diethyl ether)" ], "Reaction": [ "Add 6-bromohexanenitrile (1 equivalent) to a dry round-bottom flask equipped with a magnetic stir bar.", "Add a small amount of the solvent to the flask and stir until the 6-bromohexanenitrile is dissolved.", "Add a small piece of zinc (1 equivalent) to the flask and stir until it is completely dissolved.", "Add more of the solvent to the flask to create a clear solution.", "Cool the flask to 0°C using an ice bath.", "Slowly add a solution of sodium cyanide (1.2 equivalents) in water to the flask while stirring vigorously.", "Allow the reaction to proceed for several hours at room temperature.", "Quench the reaction by adding dilute hydrochloric acid to the flask.", "Extract the organic layer with a suitable solvent (e.g. diethyl ether).", "Dry the organic layer over anhydrous magnesium sulfate.", "Concentrate the organic layer under reduced pressure to obtain 6-cyanohexanenitrile.", "Add the 6-cyanohexanenitrile to a dry round-bottom flask equipped with a magnetic stir bar.", "Add a small amount of the solvent to the flask and stir until the 6-cyanohexanenitrile is dissolved.", "Add a small piece of zinc (1 equivalent) to the flask and stir until it is completely dissolved.", "Add more of the solvent to the flask to create a clear solution.", "Cool the flask to 0°C using an ice bath.", "Slowly add a solution of bromine (1.2 equivalents) in the solvent to the flask while stirring vigorously.", "Allow the reaction to proceed for several hours at room temperature.", "Quench the reaction by adding dilute hydrochloric acid to the flask.", "Extract the organic layer with a suitable solvent (e.g. diethyl ether).", "Dry the organic layer over anhydrous magnesium sulfate.", "Concentrate the organic layer under reduced pressure to obtain 6-Cyanohexylzinc bromide." ] } | |
CAS RN |
312624-28-5 |
Molecular Formula |
C7H12BrNZn |
Molecular Weight |
255.5 g/mol |
IUPAC Name |
bromozinc(1+);heptanenitrile |
InChI |
InChI=1S/C7H12N.BrH.Zn/c1-2-3-4-5-6-7-8;;/h1-6H2;1H;/q-1;;+2/p-1 |
InChI Key |
MXIPCKRJAIFENH-UHFFFAOYSA-M |
SMILES |
[CH2-]CCCCCC#N.[Zn+]Br |
Canonical SMILES |
[CH2-]CCCCCC#N.[Zn+]Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



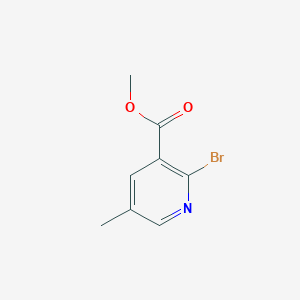
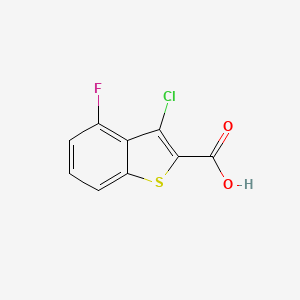


![1-[(3-Methylpyridin-2-yl)methyl]piperazine](/img/structure/B1598949.png)

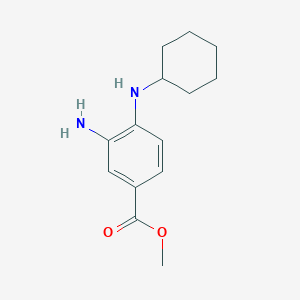

![benzyl N-[N-phenylmethoxycarbonyl-N'-(trifluoromethylsulfonyl)carbamimidoyl]carbamate](/img/structure/B1598953.png)
